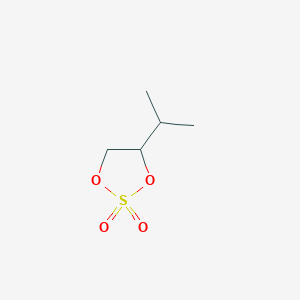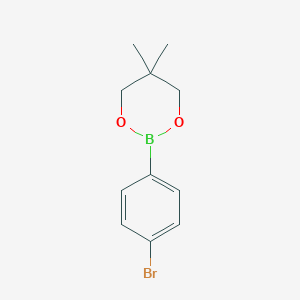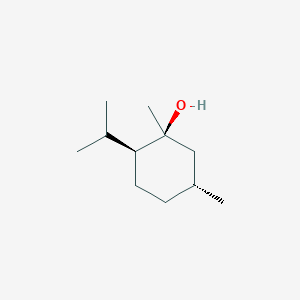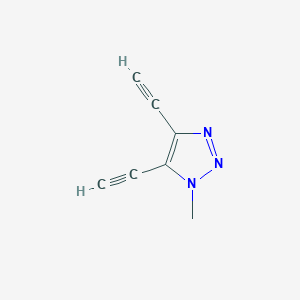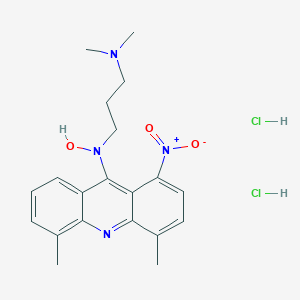
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that is widely used in scientific research. It is also known as Lucigenin, which is a commonly used chemiluminescent probe in the field of biochemistry. This compound is used to study the redox reactions of various biological molecules, such as enzymes, proteins, and DNA.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the generation of reactive oxygen species (ROS) through a redox cycle. This compound is reduced by biological molecules, such as enzymes and proteins, to form a radical anion. The radical anion then reacts with molecular oxygen to form a superoxide anion. This superoxide anion can then react with other molecules to form other reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.
生化和生理效应
The biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride are related to its ability to generate reactive oxygen species. These reactive oxygen species can cause oxidative damage to biological molecules, such as DNA, proteins, and lipids. This compound is also known to induce apoptosis, or programmed cell death, in certain types of cells.
实验室实验的优点和局限性
The advantages of using 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride in lab experiments include its ability to generate reactive oxygen species, which can be used to study the redox reactions of various biological molecules. This compound is also relatively easy to synthesize and is commercially available. However, the limitations of using this compound include its potential toxicity and its ability to induce apoptosis in certain types of cells.
未来方向
There are many future directions for the study of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One potential direction is the development of new chemiluminescent probes that can be used to study the redox reactions of biological molecules. Another direction is the study of the role of reactive oxygen species in various biological processes, such as aging and disease. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be explored further.
合成方法
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of propanediamine with 4,5-dimethyl-1-nitroacridin-9-yl chloride. The resulting compound is then treated with dimethyl sulfate to form the final product. This synthesis method is well-established and has been used for many years.
科学研究应用
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is used in a wide range of scientific research applications. It is commonly used as a chemiluminescent probe to study the redox reactions of various biological molecules. It is also used in the field of biochemistry to study the activity of enzymes and proteins. This compound is also used in the study of DNA damage and repair.
属性
CAS 编号 |
176915-36-9 |
|---|---|
产品名称 |
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
分子式 |
C20H26Cl2N4O3 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O3.2ClH/c1-13-7-5-8-15-18(13)21-19-14(2)9-10-16(24(26)27)17(19)20(15)23(25)12-6-11-22(3)4;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
InChI 键 |
AZOHGBBRYPHWGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
其他 CAS 编号 |
176915-36-9 |
同义词 |
N-(3-dimethylaminopropyl)-N-(4,5-dimethyl-1-nitro-acridin-9-yl)hydroxy lamine dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



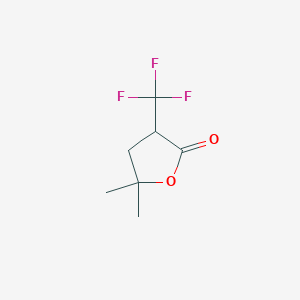
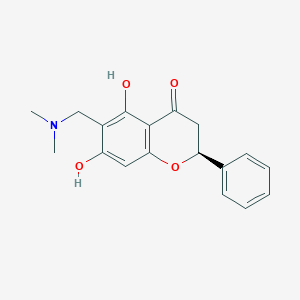
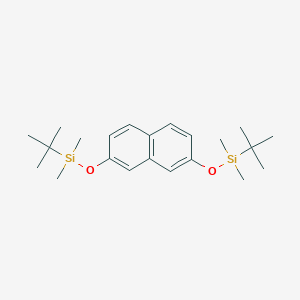
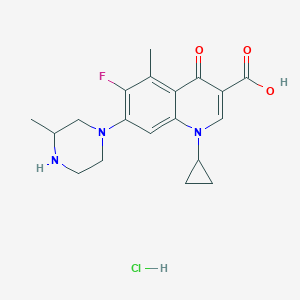
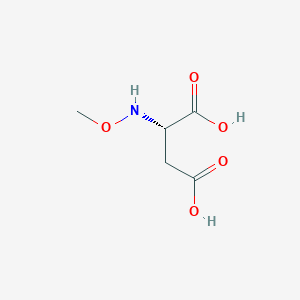

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
